1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate
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Overview
Description
1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate is a chemical compound with the molecular formula C5H7NaO3. . This compound is characterized by its unique structure, which includes an ethoxy group and a carboxylate group attached to a prop-1-en-1-olate backbone.
Preparation Methods
The synthesis of 1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with sodium hydroxide, followed by the addition of an appropriate electrophile to form the desired product . The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound .
Chemical Reactions Analysis
1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products .
Comparison with Similar Compounds
1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate can be compared with similar compounds such as:
- 2-Propenoic acid, 3-hydroxy-, ethyl ester, sodium salt
- Ethyl formylacetate sodium salt
- Propanoic acid, 3-oxo-, ethyl ester, ion (1-), sodium
- (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-ethoxy-1-hydroxy-1,4-dioxobut-2-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-2-11-5(8)3-4(7)6(9)10/h3,7H,2H2,1H3,(H,9,10)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROJSSSKJBERB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O5- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70795037 |
Source
|
Record name | 1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70795037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63797-61-5 |
Source
|
Record name | 1-Carboxy-3-ethoxy-3-oxoprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70795037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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